molecular formula C24H23N5OS2 B292592 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine

2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine

Cat. No. B292592
M. Wt: 461.6 g/mol
InChI Key: PFWNJFAQDXSYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have promising properties in various fields, including cancer research, drug discovery, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinase 4. These enzymes play a critical role in cell division and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the replication of HIV and hepatitis C virus. In animal studies, 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine has been shown to have neuroprotective effects and to improve cognitive function in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine in lab experiments include its potent anticancer and antiviral activity, as well as its potential as a neuroprotective agent. However, the limitations of using this compound include its toxicity and the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine. One potential direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to further elucidate the mechanism of action of this compound, which may lead to the development of more potent and selective analogs. Additionally, the development of new synthesis methods for this compound may lead to increased accessibility and availability for further research.

Synthesis Methods

The synthesis of 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine involves a series of chemical reactions. The synthesis starts with the reaction of 4,6-dichloro-5-nitropyrimidine with thiourea to form 4,6-dichloro-5-nitro-2-thiouracil. This compound is then reacted with benzyl mercaptan to form 2-benzylthio-4,6-dichloro-5-nitropyrimidine. The final step involves the reaction of 2-benzylthio-4,6-dichloro-5-nitropyrimidine with morpholine in the presence of a catalyst to form 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine.

Scientific Research Applications

2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine has been extensively studied for its potential as a therapeutic agent. It has been shown to have significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus. Additionally, 2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H23N5OS2

Molecular Weight

461.6 g/mol

IUPAC Name

4-[2,4-bis(benzylsulfanyl)pyrimido[4,5-d]pyrimidin-7-yl]morpholine

InChI

InChI=1S/C24H23N5OS2/c1-3-7-18(8-4-1)16-31-22-20-15-25-23(29-11-13-30-14-12-29)26-21(20)27-24(28-22)32-17-19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2

InChI Key

PFWNJFAQDXSYMP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C3C(=N2)N=C(N=C3SCC4=CC=CC=C4)SCC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=C(N=C3SCC4=CC=CC=C4)SCC5=CC=CC=C5

Origin of Product

United States

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